2,3,5,6-Tetrabromo-p-xylene-d6

Catalog No.
S1798491
CAS No.
1007458-87-8
M.F
C₈D₆Br₄
M. Wt
427.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrabromo-p-xylene-d6

CAS Number

1007458-87-8

Product Name

2,3,5,6-Tetrabromo-p-xylene-d6

Molecular Formula

C₈D₆Br₄

Molecular Weight

427.79

Synonyms

1,2,4,5-tetrabromo-3,6-di(methyl-d3)benzene; 1,2,4,5-Tetrabromo-3,6-dimethylbenzene-d6; 1,4-Dimethyltetrabromobenzene-d6;2,3,5,6-Tetrabromo-1,4-dimethylbenzene-d6;

2,3,5,6-Tetrabromo-p-xylene-d6 is a brominated aromatic compound with the molecular formula C₈D₆Br₄, where six hydrogen atoms have been replaced by deuterium isotopes. This compound is structurally characterized by a benzene ring substituted with four bromine atoms and two methyl groups located at the 1 and 4 positions. The presence of bromine gives it significant flame-retardant properties, making it useful in various industrial applications. Its deuterated form is particularly valuable in analytical chemistry, especially in nuclear magnetic resonance spectroscopy, due to the distinct signals provided by deuterium compared to regular hydrogen.

T291267-d6 does not have a known mechanism of action as it primarily functions as an analytical standard. The mechanism of action of T291267 as a flame retardant likely involves interfering with the combustion process by absorbing heat or promoting char formation [].

Reference Standard for Nuclear Magnetic Resonance (NMR) Spectroscopy

2,3,5,6-Tetrabromo-p-xylene-d6 finds its primary use as a reference standard in NMR spectroscopy []. NMR is a powerful analytical technique that explores the properties of molecules by inducing them to absorb and emit radio waves. The presence of specific atoms within a molecule influences the signal produced in the NMR spectrum.

This is where the "d6" part of the name becomes crucial. The "d" refers to deuterium, a stable isotope of hydrogen with a neutron in its nucleus (unlike regular hydrogen with just a proton). In 2,3,5,6-Tetrabromo-p-xylene-d6, four hydrogen atoms on the original molecule are replaced with deuterium atoms.

These deuterium substitutions offer several advantages:

  • Chemical Shift Lock: Deuterium has a slightly different magnetic property compared to hydrogen. By strategically placing deuterium atoms, chemists can lock the signal from a specific reference peak in the spectrum, providing a stable baseline for comparison [].
  • Signal Intensity Reduction: Protons in nearby environments within a molecule can sometimes overlap and complicate the NMR spectrum. Deuterium substitution can strategically reduce these unwanted signals, leading to a clearer and more interpretable spectrum [].

  • Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution. Common reagents include sodium hydroxide or potassium hydroxide.
  • Reduction Reactions: Bromine can be reduced to hydrogen using reducing agents like lithium aluminum hydride or zinc in acidic conditions.
  • Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate .

Common Reaction Conditions

  • Substitution: Aqueous or alcoholic solutions of sodium hydroxide or potassium hydroxide at elevated temperatures.
  • Reduction: Lithium aluminum hydride or zinc with hydrochloric acid under mild conditions.
  • Oxidation: Potassium permanganate in either acidic or basic medium.

The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The process includes:

  • Mixing p-xylene-d6 with bromine and a catalyst such as iron or aluminum bromide.
  • Conducting the reaction under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
  • Purification through recrystallization or chromatography to achieve high yield and purity .

Industrial Production

In industrial settings, large-scale bromination processes are employed, where reaction conditions are optimized for efficiency and purity. Advanced purification techniques are utilized to remove unreacted materials and by-products.

2,3,5,6-Tetrabromo-p-xylene-d6 has several applications:

  • Flame Retardants: Used in polymers and textiles to enhance fire resistance.
  • Analytical Chemistry: Serves as a stable isotope-labeled compound for nuclear magnetic resonance spectroscopy and tracer studies in biological research.
  • Environmental Studies: Investigated for its environmental persistence and impact as a contaminant .

Interaction studies involving 2,3,5,6-Tetrabromo-p-xylene-d6 primarily focus on its role as a tracer in metabolic pathways and its interactions with various biological systems. Its unique deuterium labeling allows for precise tracking in complex biological matrices using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Several compounds share structural similarities with 2,3,5,6-Tetrabromo-p-xylene-d6:

Compound NameMolecular FormulaUnique Features
2,3,5,6-Tetrabromo-p-xyleneC₈H₆Br₄Non-deuterated version; widely used flame retardant
1,2,4,5-Tetrabromo-3,6-dimethylbenzeneC₈H₈Br₄Different substitution pattern; used in similar applications
2,3,5,6-Tetrabromo-m-xyleneC₈H₆Br₄Positional isomer; varies in chemical properties
DecabromodiphenylethaneC₁₂Br₁₀Contains ten bromine atoms; used extensively in flame retardants

Uniqueness

The uniqueness of 2,3,5,6-Tetrabromo-p-xylene-d6 lies in its specific substitution pattern on the benzene ring combined with the presence of deuterium. This makes it particularly useful for analytical applications where distinguishing between hydrogen and deuterium signals is crucial. The high bromine content contributes to its effectiveness as a flame retardant while maintaining thermal stability and low volatility.

Bromination Mechanisms of p-Xylene-d6

The bromination of p-xylene-d6 to produce 2,3,5,6-tetrabromo-p-xylene-d6 proceeds through well-established electrophilic aromatic substitution mechanisms [1] [2]. The deuterated starting material undergoes sequential bromination reactions where bromine atoms systematically replace hydrogen atoms at the 2, 3, 5, and 6 positions of the aromatic ring.

The fundamental mechanism involves the formation of a polarized bromine-catalyst complex that serves as the electrophilic species. When iron or aluminum bromide catalysts are employed, the catalyst coordinates with molecular bromine to create a more reactive electrophile [3] [1]. The aluminum chloride or iron bromide catalyst polarizes the bromine-bromine bond, making one bromine atom more electrophilic and facilitating attack on the electron-rich aromatic ring [4] [5].

The reaction proceeds through the formation of a sigma complex (arenium ion) intermediate [3]. The aromatic ring attacks the electrophilic bromine, resulting in the temporary loss of aromaticity as the ring forms a sigma bond with the bromine atom. This intermediate is stabilized by the electron-donating methyl groups present in the p-xylene-d6 structure. Subsequently, a proton (or deuteron in the case of deuterated positions) is eliminated to restore aromaticity and complete the substitution reaction [2].

The regioselectivity of bromination is influenced by the directing effects of the methyl groups already present on the ring [6]. The methyl groups activate the ring toward electrophilic substitution and direct incoming bromine atoms to positions ortho and meta to the methyl substituents. This results in the preferential formation of the 2,3,5,6-tetrabromo substitution pattern .

The deuterium isotope effects play a crucial role in the reaction mechanism. Primary kinetic isotope effects are observed when carbon-deuterium bonds are broken during the substitution process [6]. The rate of deuteron elimination from the sigma complex is typically slower than proton elimination due to the stronger carbon-deuterium bond, which can influence the overall reaction kinetics and selectivity [8].

Industrial-scale Production Processes

Industrial production of 2,3,5,6-tetrabromo-p-xylene-d6 requires carefully optimized processes to achieve high yields, purity, and cost-effectiveness [9] [10]. The most widely implemented industrial approach involves continuous bromination reactors equipped with precise temperature and mixing control systems.

The standard industrial process begins with p-xylene-d6 as the starting material, which is fed continuously into a reactor containing a bromine-catalyst mixture [11]. A typical industrial setup employs glass-lined or stainless steel reactors with efficient agitation systems to ensure uniform mixing of reactants. The reaction temperature is maintained between 120-160°C to optimize reaction rates while preventing side reactions [12] [11].

Catalyst selection is critical for industrial processes. Iron tribromide or aluminum tribromide are the preferred catalysts due to their high activity and selectivity [1] [2]. The catalyst loading typically ranges from 1-5 mole percent based on the substrate, with higher loadings used for faster reaction rates but requiring more extensive purification steps [11].

The bromination is conducted using a four-fold molar excess of bromine relative to p-xylene-d6 to ensure complete conversion to the tetrabromo product [11]. The bromine is often added in portions to control the exothermic nature of the reaction and maintain optimal temperature conditions. Reaction monitoring is accomplished through gas chromatography analysis of reaction aliquots to track conversion and product distribution [13].

Temperature control is achieved through external cooling or heating jackets, with particular attention paid to heat removal during the highly exothermic bromination steps [10]. Industrial reactors are typically equipped with emergency cooling systems to prevent runaway reactions that could lead to over-bromination or decomposition products [11].

The reaction mixture is processed through a series of workup steps including quenching with sodium thiosulfate solution to destroy excess bromine, followed by organic solvent extraction to isolate the product [13]. The crude product is then subjected to purification protocols including crystallization or distillation to achieve the required purity specifications .

Multi-stage reactor systems have been developed for large-scale production, where p-xylene-d6 undergoes sequential bromination in separate reactor vessels [14]. This approach allows for better control of the bromination sequence and can result in higher selectivity for the desired tetrabromo product while minimizing formation of over-brominated byproducts.

Quality control measures in industrial production include regular analysis of isotopic purity to ensure the deuterium content meets specifications [15] [16]. High-performance liquid chromatography and mass spectrometry are employed to verify product identity and quantify any isotopologue impurities that may affect the final product quality [16].

Isotopic Purity Optimization Techniques

Maintaining high isotopic purity in 2,3,5,6-tetrabromo-p-xylene-d6 is essential for its applications as an analytical standard and research chemical [17] [8]. Several optimization techniques have been developed to achieve and maintain deuterium incorporation levels exceeding 98 atom percent [15] [17].

The primary approach for isotopic purity optimization involves multiple deuteration cycles using deuterium oxide as the deuterium source [18] [19]. This process typically begins with ordinary p-xylene, which undergoes hydrogen-deuterium exchange reactions under high temperature and pressure conditions in the presence of a platinum or palladium catalyst [18]. The exchange reaction is repeated multiple times with fresh deuterium oxide to achieve progressively higher deuterium incorporation [18].

Flow synthesis methods have emerged as particularly effective for producing high isotopic purity deuterated compounds [18]. These systems employ continuous-flow microwave reactors where p-xylene and deuterium oxide are passed through catalyst-packed reaction tubes under controlled temperature and pressure conditions [18]. The flow approach allows for precise control of residence time and enables multiple passes through the deuteration system to achieve isotopic purities exceeding 94 atom percent deuterium [18].

Temperature optimization plays a crucial role in isotopic purity enhancement [20]. Higher temperatures generally favor hydrogen-deuterium exchange reactions, but must be balanced against potential thermal decomposition or side reactions [20]. Optimal temperatures for deuterium exchange typically range from 150-200°C under pressure conditions of 2-5 megapascals [18].

Catalyst selection significantly impacts both the rate of deuterium incorporation and the final isotopic purity achieved [21]. Palladium on carbon catalysts combined with aluminum powder have proven effective for generating deuterium gas in situ from deuterium oxide, facilitating hydrogen-deuterium exchange under mild conditions [21]. The combination provides high deuterium enrichment with minimal side reactions [21].

Solvent systems can be optimized to enhance isotopic purity through selective deuterium incorporation [22]. The use of deuterated solvents during synthesis and purification steps helps maintain isotopic purity by preventing back-exchange of deuterium atoms with protium from conventional solvents [22]. Deuterated methanol, chloroform, and dichloromethane are commonly employed for this purpose [23].

Analytical monitoring of isotopic purity is accomplished using several complementary techniques [17] [8]. Nuclear magnetic resonance spectroscopy provides direct measurement of deuterium incorporation at specific molecular positions [24]. High-resolution mass spectrometry enables quantification of isotopologue distributions and calculation of overall isotopic purity [8]. The integration of multiple analytical approaches ensures accurate assessment of deuterium content throughout the optimization process [17].

Post-synthesis isotopic purity enhancement can be achieved through selective crystallization techniques that exploit slight differences in physical properties between deuterated and non-deuterated isotopologues [25]. These methods take advantage of secondary isotope effects that influence crystallization kinetics and solubility behavior [26].

Purification and Crystallization Protocols

The purification of 2,3,5,6-tetrabromo-p-xylene-d6 requires specialized protocols that maintain isotopic integrity while achieving high chemical purity [27]. Recrystallization represents the most widely employed purification method due to its effectiveness in removing impurities while preserving the deuterated structure.

Recrystallization from ethyl acetate is the preferred method for achieving high purity 2,3,5,6-tetrabromo-p-xylene-d6 . The process involves dissolving the crude product in hot ethyl acetate at reflux temperature (78-82°C), followed by slow cooling to room temperature to promote crystal formation . This method typically yields products with greater than 98 percent purity and recovery yields of 85-92 percent .

Alternative recrystallization solvents include chloroform and methanol, each offering specific advantages [27]. Chloroform recrystallization operates at lower temperatures (61-65°C) and can provide excellent crystal quality with purities exceeding 98 percent . The choice of solvent depends on the specific impurity profile and the desired crystal morphology for the final product.

The crystallization process must be carefully controlled to prevent isotope scrambling that could reduce deuterium content [28]. Temperature cycling should be minimized, and the use of deuterated solvents is recommended when possible to maintain isotopic purity [28]. The crystallization environment should exclude moisture and atmospheric hydrogen to prevent hydrogen-deuterium exchange reactions [29].

Column chromatography serves as an alternative purification method, particularly useful for removing closely related brominated impurities . Silica gel chromatography with hydrocarbon eluents can effectively separate the tetrabromo product from mono-, di-, and tri-bromo analogs that may be present as synthetic byproducts [30]. This method typically achieves purities of 92-95 percent with recovery yields of 70-80 percent.

Vacuum distillation provides another purification option, especially effective for removing volatile impurities and unreacted starting materials [27]. The high boiling point of 2,3,5,6-tetrabromo-p-xylene-d6 (approximately 346°C at atmospheric pressure) allows for effective separation from lower-boiling impurities under reduced pressure conditions [31]. Distillation temperatures of 180-220°C under vacuum can achieve purities of 95-97 percent.

Sublimation purification represents the highest purity purification method, capable of producing material with greater than 99 percent purity [32]. This technique involves heating the crude product under high vacuum conditions (150-200°C) to directly convert the solid to vapor phase, which then condenses on a cooled surface to form highly pure crystals [32]. While sublimation provides exceptional purity, recovery yields are typically lower (60-75 percent) due to the stringent conditions required.

Crystal morphology and size can be controlled through manipulation of crystallization parameters including temperature, cooling rate, and solvent choice [33]. Slow cooling rates generally produce larger, higher-quality crystals, while rapid cooling favors formation of smaller crystals with potentially higher surface area [33]. The crystal habit can influence subsequent handling, storage stability, and analytical performance of the final product.

Quality assessment of purified material includes melting point determination, which should fall within the range of 253-256°C for pure 2,3,5,6-tetrabromo-p-xylene-d6 [11]. Nuclear magnetic resonance spectroscopy confirms structural integrity and isotopic purity, while gas chromatography provides quantitative analysis of chemical purity [15]. High-performance liquid chromatography coupled with mass spectrometry enables detection and quantification of trace impurities that might affect product performance [16].

Dates

Last modified: 08-15-2023

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